Phylloseptin-7

Antimicrobial peptides Structure-activity relationship Broad-spectrum antibiotics

Phylloseptin-7 (PS-7) is a 19-amino acid antimicrobial peptide (AMP) belonging to the phylloseptin family, first isolated from the skin secretions of the orange-legged leaf frog, Phyllomedusa hypochondrialis. It is characterized by a linear, cationic, and amphipathic alpha-helical structure, which underpins its mechanism of action via plasma membrane permeabilization.

Molecular Formula
Molecular Weight
Cat. No. B1576942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhylloseptin-7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phylloseptin-7 Procurement Guide: Core Characteristics of a Broad-Spectrum Amphibian Antimicrobial Peptide


Phylloseptin-7 (PS-7) is a 19-amino acid antimicrobial peptide (AMP) belonging to the phylloseptin family, first isolated from the skin secretions of the orange-legged leaf frog, Phyllomedusa hypochondrialis [1]. It is characterized by a linear, cationic, and amphipathic alpha-helical structure, which underpins its mechanism of action via plasma membrane permeabilization [2]. Unlike many host-defense peptides (HDPs) that exhibit potent activity against a narrow spectrum of targets, Phylloseptin-7 demonstrates a broad yet differentiated activity profile, with quantifiable efficacy against Gram-positive bacteria, Gram-negative bacteria, and kinetoplastid protozoan parasites [2][3].

Phylloseptin-7 versus Generic In-Class Alternatives: The Risks of Unverified Substitution


Substituting Phylloseptin-7 with a generic phylloseptin or another amphibian antimicrobial peptide without quantitative justification carries substantial risk of functional failure. Phylloseptins are not interchangeable; small sequence variations create a large divergence in potency, spectrum, and toxicity. For instance, while Phylloseptin-7 exhibits near-equipotent activity against S. aureus and E. coli (MIC of 6 µM for both), its close analog Phylloseptin-PBa has potent activity against S. aureus (MIC 4.2 µM) but is vastly less effective against E. coli (MIC 67.6 µM), representing an 11-fold efficacy gap [1]. Similarly, it demonstrates a unique anti-parasitic selectivity profile, with documented activity against Leishmania infantum (IC50 10 µM) and a moderate but measurable mammalian cytotoxicity (IC50 34 µM), while other peptides from the same frog secretion showed no detectable cytotoxicity [2]. Such divergences mean that substituting based on sequence homology or class alone will likely invalidate experimental results or lead to failed product development.

Quantitative Differential Evidence for Phylloseptin-7 Against Comparator Peptides


Balanced High Potency Against Gram-Positive and Gram-Negative Bacteria versus Phylloseptin-PHa and PS-PT

Phylloseptin-7 demonstrates uniquely balanced antibacterial potency against both S. aureus (Gram-positive) and E. coli (Gram-negative) compared to other members of the phylloseptin family. In a direct head-to-head comparison under identical assay conditions, Phylloseptin-7 exhibited a MIC of 6 µM against both pathogens [1]. In stark contrast, Phylloseptin-PHa showed a MIC of 33 µM against S. aureus and an MIC exceeding 264 µM against E. coli, demonstrating a >44-fold potency differential between the two bacterial strains and marking it as virtually inactive against E. coli [1]. PS-PT was uniformly less potent, with a MIC of 26.4 µM against both organisms, which is 4.4-fold weaker than Phylloseptin-7 [1].

Antimicrobial peptides Structure-activity relationship Broad-spectrum antibiotics

Higher Potency Against Gram-Positive Bacteria Compared to Archetypal Phylloseptin-1

When benchmarked against Phylloseptin-1, the first characterized member of the family, Phylloseptin-7 demonstrates a quantifiable improvement in Gram-positive activity. Phylloseptin-7 exhibits a MIC of 3.6 µM against S. aureus ATCC 12600 and 1.8 µM against M. luteus ATCC 49732 [1]. Published data for Phylloseptin-1 reports a notably higher MIC of 7.9 µM against S. aureus, indicating a 2.2-fold lower potency [2]. This potency advantage positions PS-7 as a more favorable candidate for applications targeting Gram-positive cocci.

Antimicrobial resistance Anti-biofilm Peptide engineering

Demonstrated Equipotency with Dermaseptins Against Trypanosoma cruzi with Defined Cytotoxicity Window

In a direct comparative study of peptides isolated from Phyllomedusa nordestina, Phylloseptin-7 was equipotent with dermaseptins 1 and 4 against the clinically relevant parasite Trypanosoma cruzi. All peptides demonstrated IC50 values within the potent range of 0.25–0.68 µM against trypomastigotes [1]. However, this comparative analysis revealed a critical safety differentiation: while dermaseptins 1 and 4 induced no detectable damage to mammalian cells, Phylloseptin-7 exhibited moderate but quantifiable mammalian cytotoxicity with an IC50 of 34 µM [1]. This establishes a clear and measurable selectivity index (SI) of 50 to 136 (mammalian IC50 / T. cruzi IC50), providing a defined therapeutic window for further development.

Neglected tropical diseases Chagas disease Trypanocidal peptides

Unique Leishmanicidal Activity Among Frog Secretion Peptides with Verified Selectivity

Phylloseptin-7 is the sole peptide among those isolated from P. nordestina secretion that demonstrated significant activity against Leishmania infantum promastigotes, with an IC50 of 10 µM [1]. Dermaseptins 1 and 4 did not exhibit this activity. The same study provided a direct cytotoxicity assessment, reporting a mammalian cell IC50 of 34 µM for PS-7, which yields a Leishmania-specific therapeutic index of 3.4 [1]. While this index is moderate, it is a unique and quantitative starting point for optimization against this neglected disease target, as no other peptide in the panel possessed this activity.

Leishmaniasis Antiprotozoal agents Selectivity index

Specific Inactivity Against Candida albicans as a Spectrum Differentiator

A defining feature of Phylloseptin-7's antimicrobial spectrum is its specific inactivity against the fungal pathogen Candida albicans (MIC value not detected), as documented in a comparative analysis of multiple phylloseptins [1]. This is a key differentiator from other peptides in its class. For example, Phylloseptin-PBa and Phylloseptin-PTa are active against C. albicans, with MICs of 4.2 µM and 2.1 µM, respectively [1]. This selective inactivity can be strategically advantageous, as it implies a narrower spectrum that could exert less selective pressure for fungal resistance and spare commensal fungal flora, a property not shared by those antifungal-active analogs.

Antifungal resistance Selective pressure Microbiome-sparing agents

Validated Research and Industrial Application Scenarios for Phylloseptin-7


Lead Compound for Broad-Spectrum Antibacterial Agent with a Built-in Toxicity Benchmark

Phylloseptin-7 is the optimal scaffold for developing anti-infectives targeting both Gram-negative and Gram-positive pathogens simultaneously. Its balanced, 6 µM MIC against both E. coli and S. aureus [1] eliminates the need for combination therapy for initial broad-spectrum coverage. Crucially, its mammalian cytotoxicity (IC50 34 µM [2]) is quantified, providing a clear therapeutic index baseline for any chemical derivatization or formulation strategy. This is superior to other natural peptides where toxicity is either unknown or non-existent, leaving a critical information gap.

Prototype for Anti-Protozoal Drug Design Against Chagas Disease

The head-to-head evidence positions Phylloseptin-7 as a potent anti-T. cruzi agent with a defined selectivity index (SI of 50–136), on par with active dermaseptins but with a characterized safety margin [2]. For a medicinal chemistry program focused on neglected tropical diseases, this defined SI is more valuable for SAR studies than a peptide with no detectable toxicity, as it provides a measurable parameter to improve through iterative analog synthesis. Its activity against the trypomastigote form is particularly relevant for therapeutic intervention in the acute phase of Chagas disease.

Stand-Alone Agent for Leishmaniasis Research with Unique Target Activity

For a laboratory focused on Leishmania biology or treatment, Phylloseptin-7 offers a unique tool. Among the four AMPs isolated from P. nordestina, it is the only one with documented activity against L. infantum (IC50 10 µM) [2]. This unique activity profile, combined with its known cytotoxicity benchmark (IC50 34 µM), makes it an irreplaceable positive control and a foundational scaffold for studying membrane-active mechanisms in Leishmania and for designing derivatives with an improved therapeutic index.

Selective Antibacterial Agent for Microbiome-Sparing Applications

The specific lack of activity against the commensal fungus C. albicans, contrasted with its potent antibacterial effects [1], makes Phylloseptin-7 a strategic choice for studies examining narrow-spectrum agents. In studies of bacterial infection models or microbiome dynamics where preserving the fungal flora is essential, using PS-7 avoids the confounding factor of broad-spectrum antifungal activity found in analogs like PS-PBa and PS-PTa.

Quote Request

Request a Quote for Phylloseptin-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.